

An In-depth Technical Guide to 3-(N-Boc-amino)-6-chloropyridazine

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Compound of Interest

Compound Name: 3-(N-Boc-amino)-6-chloropyridazine

Cat. No.: B594153

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This technical guide provides a comprehensive overview of **3-(N-Boc-amino)-6-chloropyridazine**, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a representative synthetic application, and a standard experimental protocol.

Physicochemical Properties

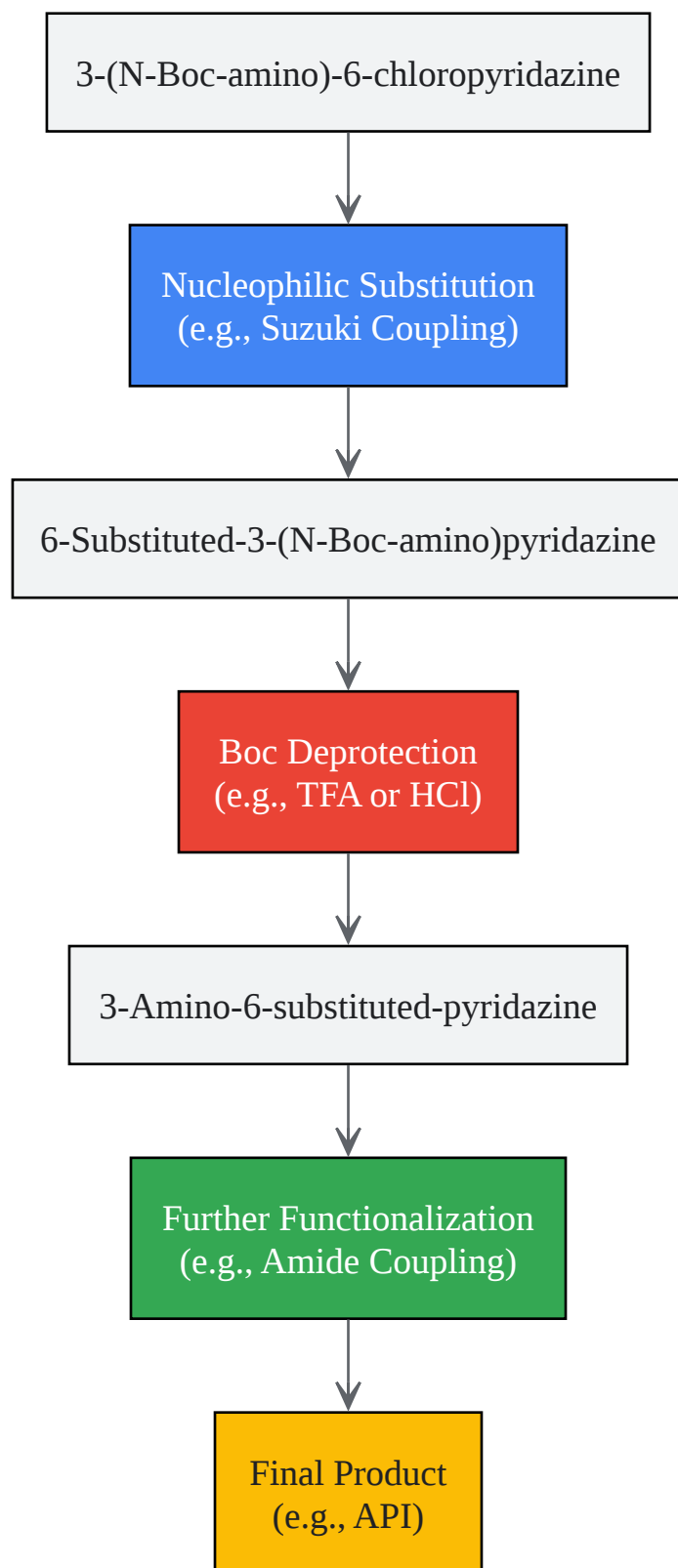
3-(N-Boc-amino)-6-chloropyridazine, also known as tert-butyl N-(6-chloropyridazin-3-yl)carbamate, is a pyridazine derivative.^{[1][2]} The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the heterocyclic ring, making it a valuable building block in the synthesis of more complex molecules.^{[3][4]} Its key properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ ClN ₃ O ₂	[1][2][5]
Molecular Weight	229.66 g/mol	[1][2][5][6]
CAS Number	1276056-86-0	[1][2][6]
Appearance	White to off-white solid	[2]
Boiling Point (Predicted)	326.1 ± 27.0 °C	[2]
Density (Predicted)	1.298 ± 0.06 g/cm ³	[2]
Storage Conditions	Under inert gas (Nitrogen or Argon) at 2-8°C	[2]

Synthetic Utility and Workflow

The primary utility of **3-(N-Boc-amino)-6-chloropyridazine** lies in its role as a versatile intermediate for the synthesis of substituted pyridazine derivatives, which are core structures in many pharmaceutically active compounds. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the Boc-protected amino group at the 3-position can be deprotected under acidic conditions to reveal a primary amine for further functionalization.

The following diagram illustrates a generalized synthetic workflow where **3-(N-Boc-amino)-6-chloropyridazine** is used as a starting material to generate a disubstituted pyridazine derivative, a common scaffold in drug discovery.



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A generalized synthetic workflow starting from **3-(N-Boc-amino)-6-chloropyridazine**.

Representative Experimental Protocol: Boc Deprotection

The following is a standard laboratory procedure for the removal of the Boc protecting group from a 6-substituted-3-(N-Boc-amino)pyridazine derivative to yield the corresponding 3-amino-pyridazine.

Objective: To deprotect the Boc-protected amine of a 6-substituted-3-(N-Boc-amino)pyridazine derivative.

Materials:

- 6-substituted-3-(N-Boc-amino)pyridazine (1.0 eq)
- Dichloromethane (DCM) or 1,4-Dioxane
- Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: Dissolve the 6-substituted-3-(N-Boc-amino)pyridazine starting material in a suitable solvent such as dichloromethane or 1,4-dioxane in a round-bottom flask.

- **Acid Addition:** To the stirred solution, add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a 4M solution of HCl in dioxane.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours.
- **Work-up:**
 - Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.
 - Re-dissolve the residue in an organic solvent like ethyl acetate.
 - Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate. Caution is advised as CO₂ evolution may cause pressure buildup.
 - Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-amino-6-substituted-pyridazine product.
- **Purification:** If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity compound.

This versatile compound serves as a crucial building block for synthesizing a wide array of chemical structures, particularly in the pharmaceutical and agricultural sectors.^{[3][4]} Its unique structure allows for the strategic introduction of various functional groups, enabling the development of novel therapeutic agents and crop protection chemicals.^{[3][4]}

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